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Compound of Interest

Compound Name: 7-BIA

Cat. No.: B2909539 Get Quote

This technical guide provides a comprehensive overview of the core physicochemical

properties of 7-BIA (7-butoxy-3-hydroxy-6-methoxy-1-oxoisochromane-5-carbaldehyde), a

potent inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD). This document is

intended for researchers, scientists, and drug development professionals, offering detailed

data, experimental methodologies, and visual representations of its biological context.

Core Physicochemical Data
7-BIA is a synthetic organic compound and an analog of illudalic acid. Its fundamental

physicochemical properties are summarized below.

Property Value Source

Molecular Formula C₁₅H₁₈O₆ [1]

Molecular Weight 294.30 g/mol [1]

Appearance Off-white to light yellow solid MedChemExpress

SMILES
O=CC1=C(C2=CC(OCCCC)=

C1OC)CC(O)OC2=O
MedChemExpress

CAS Number 1313403-49-4 MedChemExpress
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The solubility and stability of a compound are critical parameters in drug development,

influencing its formulation and bioavailability.

Parameter Details Source

Solubility

DMSO: 125 mg/mL (424.74

mM) (requires sonication)

Ethanol: 50 mg/mL (169.89

mM) (requires sonication)

MedChemExpress

Storage (Powder)
-20°C for 3 years 4°C for 2

years
MedChemExpress

Storage (in Solvent)
-80°C for 2 years -20°C for 1

year
MedChemExpress

Note: Specific experimental values for melting point, pKa, and logP for 7-BIA are not readily

available in the cited literature. Computational prediction tools can be utilized to estimate these

values, but experimental verification is recommended.

Biological Activity
7-BIA is primarily characterized as an inhibitor of PTPRD, a receptor-type protein tyrosine

phosphatase. Its inhibitory activity is a key aspect of its potential therapeutic applications,

particularly in the context of addiction.

Target IC₅₀ Value Notes Source

PTPRD (human,

recombinant)
~1–3 µM - [2][3]

PTPRS (human,

recombinant)
40 µM

7-BIA exhibits

selectivity for PTPRD

over its close relative

PTPRS.

[2][3]
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Determination of PTPRD Inhibition (IC₅₀) using p-
Nitrophenyl Phosphate (pNPP) Assay
The half-maximal inhibitory concentration (IC₅₀) of 7-BIA against PTPRD is determined using a

colorimetric phosphatase assay with p-nitrophenyl phosphate (pNPP) as a substrate. The

following protocol outlines the general steps involved.
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Caption: Workflow for determining the IC₅₀ of 7-BIA against PTPRD.
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Reagent Preparation:

Prepare a stock solution of 7-BIA in a suitable solvent (e.g., DMSO).

Dilute the recombinant human PTPRD enzyme to a working concentration in an

appropriate assay buffer.

Prepare a solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.

Assay Procedure:

Perform serial dilutions of the 7-BIA stock solution to obtain a range of concentrations.

In a 96-well plate, add the PTPRD enzyme to each well.

Add the different concentrations of 7-BIA to the wells and pre-incubate for a defined period

to allow for inhibitor binding.

Initiate the phosphatase reaction by adding the pNPP solution to each well.

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, allowing for

the enzymatic conversion of pNPP to p-nitrophenol.

Stop the reaction by adding a stop solution, such as sodium hydroxide (NaOH), which also

enhances the color of the product.

Data Analysis:

Measure the absorbance of each well at 405 nm using a microplate reader. The

absorbance is directly proportional to the amount of p-nitrophenol produced.

Calculate the percentage of inhibition for each concentration of 7-BIA relative to a control

without the inhibitor.

Plot the percentage of inhibition against the logarithm of the 7-BIA concentration.

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-

linear regression analysis.
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Signaling Pathway
7-BIA exerts its biological effects by inhibiting PTPRD, which in turn modulates downstream

signaling pathways. A key substrate of PTPRD is the Signal Transducer and Activator of

Transcription 3 (STAT3). PTPRD dephosphorylates STAT3, thereby negatively regulating its

activity.[1][4]
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Caption: PTPRD-STAT3 signaling pathway and the inhibitory action of 7-BIA.

In this pathway, activated (phosphorylated) STAT3 (p-STAT3) translocates to the nucleus and

promotes the transcription of target genes involved in various cellular processes. PTPRD acts

as a negative regulator by dephosphorylating p-STAT3, thus inactivating it. By inhibiting

PTPRD, 7-BIA prevents the dephosphorylation of p-STAT3, leading to its sustained activation

and downstream effects. This mechanism is of significant interest in studying and potentially

treating conditions where STAT3 signaling is dysregulated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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